molecular formula C27H39NO3 B191634 Jervine CAS No. 469-59-0

Jervine

Cat. No. B191634
CAS RN: 469-59-0
M. Wt: 425.6 g/mol
InChI Key: CLEXYFLHGFJONT-DNMILWOZSA-N
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Safety and Hazards

Jervine is classified as Acute toxicity, Oral (Category 3), H301 and Reproductive toxicity (Category 1B), H360 . It is toxic if swallowed and may damage fertility or the unborn child . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Jervine has demonstrated a wide range of biological activities, and some of them have even been developed as therapeutic drugs . It has been reported that this compound, a jerveratrum-type steroidal alkaloid, is effective against NCAC and phytopathogenic fungi . Therefore, jerveratrum-type alkaloids could potentially be applied as treatments for fungal infections and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of jervine involves several steps, starting from dehydro-epi-androsterone. The process includes a biomimetic rearrangement to form the C-nor-D-homo steroid core and a stereoselective reductive coupling/(bis-)cyclization sequence to establish the (E)/F-ring moiety . The overall yield of this synthesis is approximately 6.2% .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as the Veratrum species. The extraction process includes ultrasonication with chloroform and ammonia hydroxide solution, followed by resolution in methanol .

Chemical Reactions Analysis

Types of Reactions

Jervine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form jervinone.

    Reduction: Reduction reactions involve the conversion of this compound to its corresponding alcohols.

    Substitution: Substitution reactions can occur at various positions on the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

    Oxidation: Jervinone is a major product of the oxidation of this compound.

    Reduction: Reduced forms of this compound, such as jervinol, are produced.

    Substitution: Various substituted derivatives of this compound are formed depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific interaction with smoothened and its potent teratogenic effects. While cyclopamine and veratramine also inhibit the Hedgehog pathway, this compound’s distinct structural features and teratogenic properties set it apart .

properties

IUPAC Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3/t14-,16+,18-,19-,20-,21+,23+,24-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEXYFLHGFJONT-DNMILWOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70895026
Record name Jervine
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Molecular Weight

425.6 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index]
Record name Jervine
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Solubility

SOL IN ALCOHOL, ACETONE, CHLOROFORM
Record name JERVINE
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Mechanism of Action

Cyclopamine (1) and jervine (2) are potent teratogens that inhibit Sonic hedgehog (Shh) signaling during gastrulation-stage embryonic development, producing cyclopia and holoprosencephaly., A NUMBER OF VERATRUM ALKALOIDS WERE TESTED IN PREGNANT SHEEP FOR TERATOGENICITY. THE COMPOUNDS JERVINE, CYCLOPAMINE...AND CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. THE 3 TERATOGENIC COMPOUNDS ARE CLOSELY RELATED STEROIDAL FURANOPIPERIDINES, BUT CYCLOPAMINE IS THE TERATOGEN OF NATURAL IMPORTANCE BECAUSE OF PLANT CONCN. CLOSELY RELATED COMPD DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE.
Record name JERVINE
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Color/Form

NEEDLES FROM METHANOL + WATER

CAS RN

469-59-0
Record name Jervine
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Melting Point

243.5-244.5 °C
Record name JERVINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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